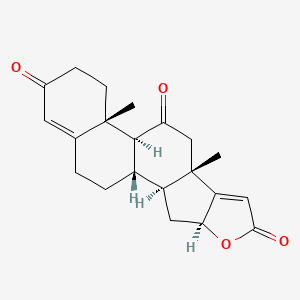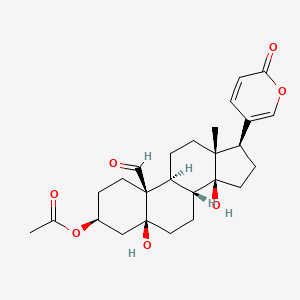
Homatropin
Übersicht
Beschreibung
Homatropine is an anticholinergic medication that acts as an antagonist at muscarinic acetylcholine receptors, affecting the parasympathetic nervous system. It is commonly used in ophthalmology as a cycloplegic to temporarily paralyze accommodation and as a mydriatic to dilate the pupil . Homatropine is also used in combination with hydrocodone as an antitussive to relieve cough .
Wissenschaftliche Forschungsanwendungen
Homatropine has a wide range of scientific research applications:
Chemistry: Used as a template in the synthesis of molecularly imprinted polymers (MIPs) for analytical methods.
Biology: Studied for its effects on muscarinic acetylcholine receptors and parasympathetic nervous system.
Industry: Utilized in the production of anticholinergic drugs and related compounds.
Wirkmechanismus
Target of Action
Homatropine is an anticholinergic agent that acts as an antagonist at muscarinic acetylcholine receptors . These receptors mediate various cellular responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels through the action of G proteins .
Mode of Action
Homatropine is a competitive muscarinic receptor antagonist with a bulky aromatic group in place of the acetyl group of acetylcholine . It is expected to act in a similar manner as atropine, producing similar parasympatholytic effects . By blocking muscarinic receptors and cholinergic signaling pathways, homatropine blocks the response of the iris sphincter muscle and causes the pupil to become unresponsive to light upon dilation or mydriasis .
Biochemical Pathways
The muscarinic acetylcholine receptor, the primary target of homatropine, mediates various cellular responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels through the action of G proteins . By antagonizing these receptors, homatropine disrupts these pathways, leading to its therapeutic effects.
Result of Action
Homatropine produces typical anticholinergic effects inducing mydriasis (dilation of the pupil) and cycloplegia (paralysis of the ciliary muscle of the eye). Other effects of structurally-related atropine that could also apply to homatropine include inhibition of secretions, tachycardia, relaxation of smooth muscle, and central nervous effects including excitation .
Biochemische Analyse
Biochemical Properties
Homatropine plays a significant role in biochemical reactions by interacting with muscarinic acetylcholine receptors. These receptors are G protein-coupled receptors that mediate various cellular responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels . Homatropine binds to these receptors, blocking the action of acetylcholine and preventing the usual parasympathetic responses such as pupil constriction and accommodation .
Cellular Effects
Homatropine affects various types of cells, particularly those in the eye. It induces mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle), which are essential for detailed eye examinations . Additionally, homatropine can inhibit secretions, cause tachycardia, relax smooth muscle, and produce central nervous system effects such as excitation . These effects are mediated through its antagonistic action on muscarinic receptors, impacting cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, homatropine exerts its effects by competitively binding to muscarinic acetylcholine receptors. This binding prevents acetylcholine from activating these receptors, thereby inhibiting the parasympathetic nervous system’s actions . Homatropine’s bulky aromatic group replaces the acetyl group of acetylcholine, blocking the receptor’s active site and preventing signal transduction . This results in the inhibition of typical cholinergic responses, such as pupil constriction and accommodation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of homatropine can vary over time. Homatropine eye drops typically have a shorter duration of action compared to other cycloplegic drugs like atropine, with effects lasting from 1 to 3 days . The stability and degradation of homatropine in vitro and in vivo are crucial for its efficacy, with long-term effects on cellular function being observed in some studies .
Dosage Effects in Animal Models
The effects of homatropine vary with different dosages in animal models. For instance, in dogs, homatropine is used in combination with hydrocodone to reduce respiratory secretions . The acute oral LD50 of homatropine is 1200 mg/kg in rats, 1400 mg/kg in mice, and 1000 mg/kg in guinea pigs, indicating its systemic toxicity at high doses . These studies highlight the importance of dosage in determining the therapeutic and adverse effects of homatropine.
Metabolic Pathways
Homatropine is involved in metabolic pathways that include interactions with enzymes and cofactors. By blocking muscarinic receptors and cholinergic signaling pathways, homatropine affects the response of the iris sphincter muscle and the accommodative muscle of the ciliary body . These interactions influence metabolic flux and metabolite levels, contributing to its pharmacological effects .
Transport and Distribution
Homatropine is transported and distributed within cells and tissues through various mechanisms. It is administered as eye drops for local effects in the eye, where it is absorbed and distributed to the target tissues . The drug’s distribution is influenced by its interaction with transporters and binding proteins, affecting its localization and accumulation in specific tissues .
Subcellular Localization
The subcellular localization of homatropine is primarily within the plasma membrane region of target cells. It binds to muscarinic acetylcholine receptors located on the cell surface, preventing acetylcholine from activating these receptors . This localization is crucial for its activity and function, as it ensures that homatropine effectively blocks cholinergic signaling at the receptor level .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Homatropine hydrobromide can be synthesized through a series of chemical reactions. One method involves the esterification of tropine with O-formyl almond acyl chloride, followed by acidic hydrolysis and salification with hydrobromide . This method avoids the use of toxic solvents like benzene, making it more environmentally friendly and suitable for industrial production .
Industrial Production Methods
The industrial production of homatropine hydrobromide involves similar steps but on a larger scale. The process includes the esterification of tropine, hydrolysis, and salification, with careful control of reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Homatropine undergoes various chemical reactions, including:
Esterification: Formation of esters from acids and alcohols.
Hydrolysis: Breaking down of compounds by reaction with water.
Salification: Formation of salts from acids and bases.
Common Reagents and Conditions
Esterification: Typically involves acyl chlorides and alcohols under acidic conditions.
Hydrolysis: Requires water and an acid or base catalyst.
Salification: Involves the reaction of acids with bases to form salts.
Major Products
The major products formed from these reactions include homatropine hydrobromide and other related esters and salts .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Atropine: Another anticholinergic drug with similar effects but longer duration of action.
Scopolamine: Used for motion sickness and has similar anticholinergic properties.
Homatropine Methylbromide: A quaternary ammonium compound used for gastrointestinal issues and as an antitussive.
Uniqueness
Homatropine is less potent than atropine and has a shorter duration of action, making it suitable for applications where a shorter effect is desired . Its combination with hydrocodone as an antitussive also sets it apart from other anticholinergic drugs .
Eigenschaften
| Homatropine is a competitive muscarinic receptor antagonist with a bulky aromatic group in place of the acetyl group of acetylcholine. It is expected to act in similar manner as atropine, producing similar parasympatholytic effects. By blocking muscarinic receptors and cholinergic signalling pathways, homatropine blocks the response of the iris sphincter muscle and cause the pupil to become unresponsive to light upon dilation or mydriasis. It also blocks the accommodative muscle of the ciliary body to cholinergic stimulation. | |
CAS-Nummer |
87-00-3 |
Molekularformel |
C16H21NO3 |
Molekulargewicht |
275.34 g/mol |
IUPAC-Name |
[(5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C16H21NO3/c1-17-12-7-8-13(17)10-14(9-12)20-16(19)15(18)11-5-3-2-4-6-11/h2-6,12-15,18H,7-10H2,1H3/t12-,13?,14?,15?/m0/s1 |
InChI-Schlüssel |
ZTVIKZXZYLEVOL-NAOUJUTFSA-N |
SMILES |
CN1C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O |
Isomerische SMILES |
CN1[C@H]2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O |
Kanonische SMILES |
CN1C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O |
melting_point |
191°C as methylbromide and 212°C as hydrobromide |
Löslichkeit |
Soluble as hydrobromide |
Synonyme |
AK-Homatropine Homatropin - POS homatropine homatropine hydrobromide, (endo-(+-)-isomer) homatropine hydrochloride, (endo-(+-)-isomer) homatropine sulfate (1:1), (3(R)-endo)-isomer homatropine sulfate (1:1), (3(S)-endo)-isomer homatropine sulfate (2:1), endo-isomer homatropine, (3(S)-endo)-isomer homatropine, exo-(+-)-isomer I - Homatrine Isopto Homatropine Minims-Homatropin Minims-Homatropine Hydrobromide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Hexadecanoyloxyethylsulfanyl-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B1218886.png)

![1-[2-[(2-Hydroxy-3-phenoxypropyl)-methylamino]ethyl-methylamino]-3-phenoxypropan-2-ol;dihydrochloride](/img/structure/B1218889.png)
![4-[2-Hydroxy-2-phenyl-3-(pyridin-4-yl)propyl]pyridin-1(2h)-olate](/img/structure/B1218894.png)



![N-[2-(beta-D-galactopyranosyloxy)-5-nitrophenyl]palmitamide](/img/structure/B1218899.png)






